REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([C:12]([O:14][CH3:15])=[O:13])[CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].N1C=CC=CC=1.[F:22][C:23]([F:29])([F:28])[S:24](O)(=[O:26])=[O:25]>C1(C)C=CC=CC=1>[F:22][C:23]([F:29])([F:28])[S:24]([O:1][C:2]1[CH:11]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[CH:5]=[C:4]([CH:3]=1)[C:12]([O:14][CH3:15])=[O:13])(=[O:26])=[O:25]
|
Name
|
|
Quantity
|
190 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
|
Name
|
|
Quantity
|
214.7 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
510.2 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
ice water
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 5 liter four-necked flask equipped with a thermometer
|
Type
|
CUSTOM
|
Details
|
did not exceed −25° C
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
was elevated at 0° C.
|
Type
|
WAIT
|
Details
|
to proceed for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was elevated to the room temperature
|
Type
|
WAIT
|
Details
|
to proceed for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The obtained reaction mixture
|
Type
|
CUSTOM
|
Details
|
separated into an aqueous layer
|
Type
|
ADDITION
|
Details
|
The aqueous layer was treated twice by extraction with 500 ml of toluene
|
Type
|
WASH
|
Details
|
The obtained organic layer was washed twice with 3 liters of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with 100 g of anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
From the resultant mixture, anhydrous magnesium sulfate was removed by filtration and toluene
|
Type
|
CUSTOM
|
Details
|
was removed by distillation
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
After drying under a reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(S(=O)(=O)OC=1C=C(C=C(C(=O)OC)C1)C(=O)OC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 294 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |